(3-Methyl-1H-indazol-4-YL)boronic acid
Overview
Description
“(3-Methyl-1H-indazol-4-YL)boronic acid”, also known as MIBA, is a boronic acid derivative. It has a molecular formula of C8H9BN2O2 and an average mass of 175.98 Da . It is a white to yellow solid .
Synthesis Analysis
The synthesis of indazoles, the class of compounds to which MIBA belongs, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of MIBA consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Physical And Chemical Properties Analysis
MIBA is a white to yellow solid . It has a molecular weight of 175.98 g/mol. It is highly soluble in water and other polar solvents .Scientific Research Applications
Resonance States and Molecular Structure
(3-Methyl-1H-indazol-4-YL)boronic acid, particularly the molecule 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA), has been studied for its varying resonance states under different temperatures. Using nuclear magnetic resonance (NMR) spectroscopy, the molecule exhibited three different resonance states, which change with temperature. This finding is significant for characterizing molecules where hydrogen atoms move through the molecule, altering molecular symmetry. The study used techniques like COSY, HMBC, NOESY, and T1 relaxation time NMR spectra to analyze these states, and the results showed a good agreement between experimental and theoretical chemical shift values (Dikmen, 2018).
Synthesis and Ligand Behavior
The synthesis of hydrotris(indazolyl)borates, which include diverse substituents on the indazole ring, has been reported. These compounds exhibit two types of regiochemistries, depending on the substituents on the indazole ring. This synthesis led to the creation of octahedral homo- and heteroleptic complexes of metals like Co, Fe, and Zn, highlighting the compound's potential as a ligand in organometallic chemistry (Rheingold et al., 1997).
Vibrational Spectra and DFT Simulations
The molecular structure and vibrational properties of 4M1HI5BA were examined both theoretically and experimentally. Techniques like Raman, FT-IR, XRD spectroscopy, and quantum chemical calculations were employed. This study is crucial for understanding the vibrational behavior of the molecule, which can inform its applications in materials science and molecular engineering (Dikmen, 2017).
Biomedical Applications
Boronic acid compounds, including those similar to (3-Methyl-1H-indazol-4-YL)boronic acid, have found applications in biomedical fields. They have been utilized in the development of potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics recognizing biologically important saccharides. These applications showcase the versatility of boronic acid compounds in addressing various biomedical challenges (Yang et al., 2003).
Sensing and Diagnostic Applications
Boronic acids are used in sensing applications due to their interactions with diols and Lewis bases like fluoride or cyanide anions. This interaction is fundamental for developing sensors to probe carbohydrates and bioactive substances, which can have significant implications in disease diagnosis and prevention (Lacina et al., 2014).
Safety And Hazards
Future Directions
Indazole-containing compounds, such as MIBA, have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of MIBA could involve further exploration of its potential uses in drug development.
properties
IUPAC Name |
(3-methyl-2H-indazol-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-8-6(9(12)13)3-2-4-7(8)11-10-5/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVMIYRNCHTCIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=NNC(=C12)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indazole-4-boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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